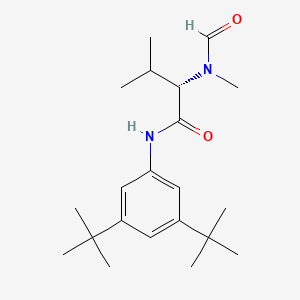
Sigamide
描述
Sigamide, with the chemical formula C21H34N2O2 , is a compound known for its unique structure and significant applications in various fields. It is also referred to as S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide . This compound has garnered attention due to its potential in asymmetric synthesis and its role as a catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Sigamide can be synthesized through the reaction of N-methylvaline-derived formamide with trichlorosilane . This reaction is typically carried out in the presence of a Lewis base catalyst, such as N-methylvaline-derived formamide , under mild conditions at room temperature in a solvent like toluene . The reaction conditions are optimized to achieve high enantioselectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of acid-amine coupling reactions . This method is widely used in the pharmaceutical industry for the preparation of amides, including this compound . The process involves the activation of a carboxylic acid to form an acid halide, which then reacts with an amine to form the desired amide.
化学反应分析
Types of Reactions: Sigamide primarily undergoes reduction reactions , particularly the asymmetric reduction of imines. This reaction is catalyzed by this compound in the presence of trichlorosilane, leading to the formation of enantiomerically enriched amines .
Common Reagents and Conditions:
Trichlorosilane: Used as a reducing agent.
Lewis base catalysts: Such as N-methylvaline-derived formamide.
Solvents: Toluene is commonly used due to its effectiveness in these reactions.
Major Products: The major products formed from these reactions are chiral amines , which are valuable intermediates in the synthesis of various bioactive molecules .
科学研究应用
Sigamide has a wide range of applications in scientific research, including:
Asymmetric Synthesis: Used as a catalyst in the asymmetric reduction of imines, leading to the formation of chiral amines with high enantioselectivity.
Medicinal Chemistry: The chiral amines produced using this compound are key intermediates in the synthesis of pharmaceuticals.
Materials Science: This compound is used in the synthesis of chiral 1,2-diarylsubstituted aziridines, which have applications in materials science.
Environmental Chemistry: The compound’s role in catalysis makes it valuable for developing greener chemical processes.
作用机制
Sigamide exerts its effects through its role as a Lewis base catalyst . It facilitates the reduction of imines by activating the trichlorosilane reagent, which then transfers a hydride to the imine, resulting in the formation of a chiral amine . The molecular targets involved in this process are the imine substrates and the trichlorosilane reagent.
相似化合物的比较
N-methylvaline-derived formamide: Another Lewis base catalyst used in similar asymmetric reduction reactions.
Dendron-anchored organocatalysts: These catalysts also facilitate the reduction of imines with trichlorosilane and offer advantages in terms of catalyst recovery and reuse.
Uniqueness of Sigamide: this compound stands out due to its high enantioselectivity and efficiency in catalyzing the reduction of imines. Its ability to produce chiral amines with high enantiomeric excess makes it a valuable tool in asymmetric synthesis .
属性
IUPAC Name |
(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKNTNIBDGTNQY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582957 | |
| Record name | N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928789-96-2 | |
| Record name | N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 928789-96-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sigamide and what reactions is it known to catalyze?
A1: this compound is a chiral Lewis-basic formamide derived from N-methyl valine. [, ] It has been shown to effectively catalyze the enantioselective reduction of ketimines using trichlorosilane (Cl3SiH) as the reducing agent. [, ] This reaction yields chiral amines, which are important building blocks for pharmaceuticals and other biologically active compounds.
Q2: How does this compound achieve enantioselective reduction of ketimines?
A2: Although the exact mechanism is still under investigation, it is proposed that this compound acts as a Lewis base, coordinating to the silicon atom of trichlorosilane. [] This coordination enhances the reactivity of the silane and directs the hydride transfer to the imine in an enantioselective fashion, leading to the preferential formation of one enantiomer of the amine product.
Q3: What are the advantages of using this compound for this type of reaction?
A3: this compound offers several advantages:
- High enantioselectivity: It can achieve excellent enantioselectivities (up to 97% ee) in the reduction of various ketimines. []
- Low catalyst loading: The reaction proceeds efficiently with low catalyst loadings (1-5 mol%). []
- Mild reaction conditions: The reaction typically takes place at room temperature, avoiding the need for harsh conditions. []
- Broad substrate scope: this compound has demonstrated effectiveness with a range of ketimines derived from diverse aromatic and aliphatic ketones and amines. [, ]
Q4: Are there any limitations to the use of this compound in asymmetric reduction?
A4: While highly effective for many substrates, this compound does have some limitations:
- Steric hindrance: Ketimines with bulky substituents around the nitrogen atom may exhibit lower enantioselectivity due to steric hindrance with the catalyst. []
- Competing coordination: Substrates containing other Lewis-basic groups may compete with the imine for coordination to the catalyst, potentially lowering the reaction efficiency and selectivity. []
Q5: What are the potential applications of this compound-catalyzed reactions?
A5: The development of efficient and enantioselective methods for the synthesis of chiral amines is crucial in pharmaceutical research and development. this compound, as a readily available and highly effective catalyst for this transformation, holds significant potential for the synthesis of various chiral molecules, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


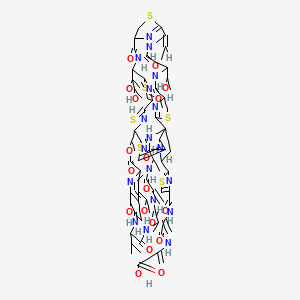
![N-[(5-chloro-2-thiophenyl)methyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B1255735.png)
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(2-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255736.png)
![N-[9-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255738.png)
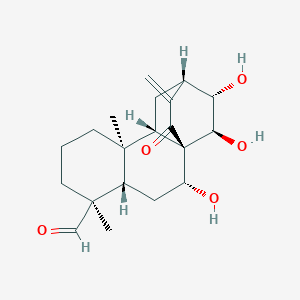
![3-(4-bromophenyl)-N-[5-[[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)anilino]-oxomethyl]-2-methylphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1255743.png)
![[1-(Dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B1255745.png)
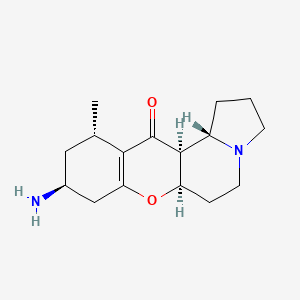
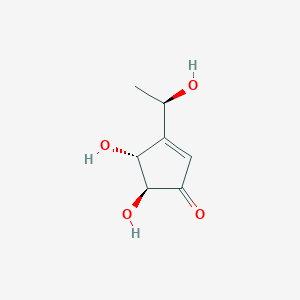
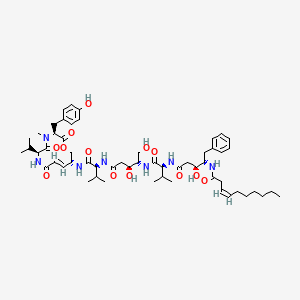
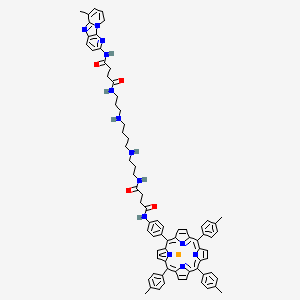
![1-[3-[(6-Methoxy-2-naphthalenyl)-oxomethyl]-1-piperidinyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1255753.png)
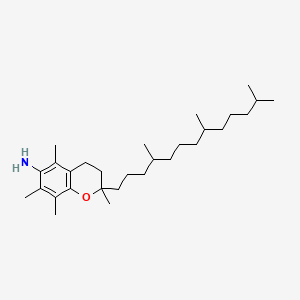
![N-[9-(2-carboxyethyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255755.png)
